Hydrogen Bond Donor Capacity vs. N-Methyl Analog (CAS 89879-97-0)
A core structural differentiator is the presence of a hydrogen bond donor (HBD) in the target compound, which is absent in its closest commercially available analog. The target compound (CAS 89879-96-9) has exactly 1 HBD, located at the sulfonamide nitrogen linking the tosyl and thiadiazole groups. In contrast, the N-methyl analog (CAS 89879-97-0) has 0 HBDs. This loss of HBD capacity is a critical factor in ligand-receptor interactions, especially for engaging zinc-coordinating sulfonamide pharmacophores in enzymes like carbonic anhydrases [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N-H of sulfonamide) |
| Comparator Or Baseline | N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide (CAS 89879-97-0): 0 |
| Quantified Difference | The target compound provides one unique HBD interaction point that is completely absent in the N-methyl analog. |
| Conditions | Structural analysis based on molecular formula and SMILES notation [REFS-2, REFS-3]. |
Why This Matters
For procurement aiming at target engagement requiring sulfonamide N-H deprotonation (e.g., CA inhibition), only the target compound retains this essential functionality, making the N-methyl analog a non-viable substitute.
- [1] Banoglu, E., et al. (2022). A Series of Thiadiazolyl-Benzenesulfonamides Incorporating an Aromatic Tail as Isoform-Selective, Potent Carbonic Anhydrase II/XII Inhibitors. ChemMedChem, 17(10), e202200056. View Source
